N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-11-9(12-14-7)6-13(2)8-3-4-10-5-8/h8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJCEPUFQPXEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Preparation
Example Protocol :
Oxadiazole Ring Formation
The amidoxime reacts with a carboxylic acid derivative to form the oxadiazole. For the target compound, the carboxylic acid must introduce a methylene linker for subsequent functionalization.
Method A: Carboxylic Acid Chlorides
- React acetamidoxime with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
- Add triethylamine (TEA) as a base to deprotonate the amidoxime.
- Stir at room temperature for 12 hours to yield 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.
Key Data :
- Yield: 70–75%
- Purity: >95% (HPLC)
Method B: Activated Esters
- Use methyl bromoacetate as the carboxylic acid derivative.
- React with acetamidoxime in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
- Heat at 60°C for 8 hours to form 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole.
Key Data :
- Yield: 65–70%
- Solvent: DMF
- Catalyst: EDC
Functionalization with N-Methylpyrrolidin-3-Amine
The halogenated oxadiazole intermediate undergoes nucleophilic substitution or reductive amination to attach the pyrrolidine group.
Nucleophilic Substitution
Protocol :
- Dissolve 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole (1 equiv) in acetonitrile.
- Add N-methylpyrrolidin-3-amine (1.2 equiv) and potassium carbonate (2 equiv).
- Reflux at 80°C for 24 hours.
- Purify via column chromatography (silica gel, ethyl acetate/methanol 9:1).
Key Data :
- Yield: 60–65%
- Side Products: Dialkylated amine (<5%)
Reductive Amination
Alternative Approach :
- React 3-(aminomethyl)-5-methyl-1,2,4-oxadiazole with N-methylpyrrolidin-3-one in methanol.
- Add sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
- Stir at room temperature for 48 hours.
Key Data :
- Yield: 55–60%
- Advantage: Avoids halogenated intermediates.
Optimization of Reaction Conditions
Solvent and Base Selection
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 65 | 92 |
| Acetonitrile | TEA | 70 | 95 |
| THF | DIPEA | 60 | 90 |
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for cyclization steps.
- Catalyst Recycling : Use immobilized EDC or TBTU to lower costs.
- Purification : Simulated moving bed (SMB) chromatography for high-throughput purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
N-Methyl-N-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
N-Methyl-N-[(5-Methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
- Structure : Substitutes the 1,2,4-oxadiazole ring with a 1,3-oxazole ring.
- Key Difference : The oxazole’s reduced nitrogen content and altered electronic profile may impact hydrogen-bonding interactions in biological targets .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Substituent |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₇N₄O | 209.27 | 95–97 | 5-Methyl-1,2,4-oxadiazole |
| N-[(5-Cyclopropyl-oxadiazolyl)methyl]amine | C₁₁H₁₈N₄O | 222.29 | 97 | 5-Cyclopropyl-1,2,4-oxadiazole |
| N-Methyl-N-(3-oxadiazolyl benzyl)amine | C₁₂H₁₄N₄O | 230.27 | 97 | Benzyl-linked oxadiazole |
Notes:
- The target compound’s pyrrolidine core provides conformational flexibility, while rigid aromatic systems (e.g., benzyl derivatives) may reduce entropy penalties during target binding .
Biological Activity
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which features a pyrrolidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety. The molecular formula is , and it has a molecular weight of approximately 210.28 g/mol. Its structure is crucial for its interaction with biological targets.
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities. The oxadiazole derivatives are known for their ability to modulate various biological pathways:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells by targeting specific enzymes and receptors involved in tumor growth and survival. For example, derivatives have demonstrated cytotoxic effects against various human cancer cell lines with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators, which could be beneficial in treating conditions such as arthritis .
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties against both bacterial and fungal strains. This activity may be attributed to their ability to disrupt microbial cell functions .
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Case Studies
- Antitumor Activity : In vitro studies demonstrated that derivatives of the compound exhibited significant cytotoxicity against a panel of human tumor cell lines, particularly showing high selectivity towards renal cancer cells with an IC50 value of 1.143 µM .
- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could act as inhibitors of key enzymes involved in cancer progression and inflammation, suggesting a multifaceted approach to therapy .
Q & A
Q. Key considerations :
- Temperature control (80–150°C) and solvent selection (DMF, toluene) significantly affect reaction kinetics and byproduct formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity, validated by HPLC and NMR .
How can researchers validate the structural integrity and purity of this compound?
Answer:
Basic characterization methods :
- ¹H/¹³C NMR : Confirm proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.0 ppm, oxadiazole CH₃ at δ 2.1 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 225.124) .
- FTIR : Identify functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹) .
Q. Advanced techniques :
- X-ray crystallography : Resolve 3D conformation, particularly the spatial arrangement of the oxadiazole and pyrrolidine moieties .
- 2D NMR (COSY, HSQC) : Map connectivity in complex mixtures or stereoisomers .
What are the key challenges in designing structure-activity relationship (SAR) studies for this compound?
Answer:
Critical factors :
- Oxadiazole stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic/basic conditions, requiring SAR derivatives to be synthesized under pH-controlled environments (pH 6–8) .
- Pyrrolidine ring flexibility : Conformational analysis via molecular dynamics (MD) simulations reveals that N-methylation restricts rotational freedom, impacting receptor binding .
Q. Methodological approaches :
- Analog synthesis : Replace the 5-methyl group on the oxadiazole with halogens or electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
- Pharmacophore modeling : Use software like Schrödinger Suite to predict interactions with biological targets (e.g., kinases, GPCRs) .
How does the compound interact with biological targets, and what experimental assays are recommended for mechanistic studies?
Answer:
Hypothesized targets :
- Neurological receptors : The pyrrolidine moiety mimics proline-rich regions in neurotransmitter transporters, suggesting affinity for dopamine or serotonin receptors .
- Enzyme inhibition : The oxadiazole group may act as a bioisostere for carboxylic acids, targeting enzymes like monoamine oxidases (MAOs) .
Q. Experimental assays :
- In vitro :
- Radioligand binding assays (e.g., [³H]spiperone for dopamine D2 receptors) .
- Enzyme inhibition kinetics (e.g., MAO-A/B using kynuramine as substrate) .
- In silico :
- Molecular docking with AutoDock Vina to identify binding poses .
- ADMET prediction using SwissADME to assess bioavailability and toxicity .
What computational strategies are effective in predicting the compound’s reactivity and stability?
Answer:
Advanced modeling tools :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the oxadiazole ring to predict hydrolytic stability (e.g., B3LYP/6-31G* level) .
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, guiding derivatization strategies .
- Degradation pathway simulation : Use Gaussian or ORCA to model hydrolysis/oxidation products under physiological conditions .
Q. Validation :
- Compare computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS analysis of degradation products .
How can researchers resolve contradictions in reported biological activity data?
Answer:
Common discrepancies :
- Solubility variability : Conflicting IC₅₀ values may arise from DMSO vs. aqueous buffer solubility. Use co-solvents (e.g., cyclodextrins) or nanoformulations to improve dispersion .
- Off-target effects : Screen against a broad panel of receptors/enzymes (e.g., Eurofins CEREP panel) to confirm specificity .
Q. Resolution workflow :
Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
Validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .
What are the best practices for storing and handling this compound to ensure experimental reproducibility?
Answer:
Storage :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
